REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[OH-:14].[Na+].[NH2:16]O.Cl>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:16][OH:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
38.03 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=O)C=CC1)(F)F
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a similar manner as described in Preparation Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=NO)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 193 mmol | |
AMOUNT: MASS | 39.74 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |